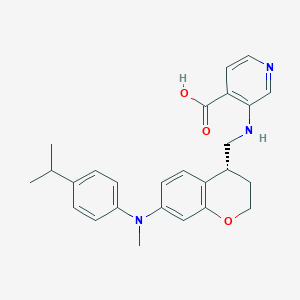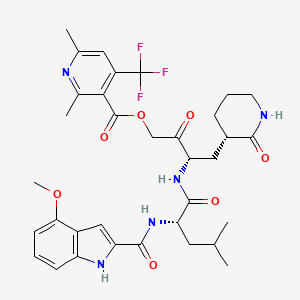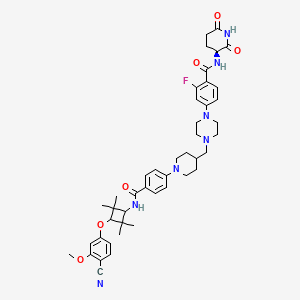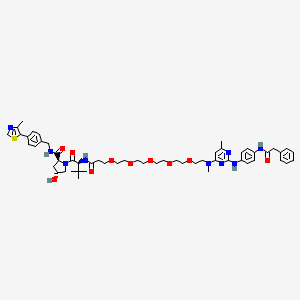![molecular formula C30H36FN3O B10856618 N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YXG-158 is a synthetic organic compound that functions as an androgen receptor degrader and cytochrome P450 17A1 inhibitor. It is a steroid analogue designed for the treatment of enzalutamide-resistant prostate cancer. The compound exhibits dual functions, making it a promising candidate for therapeutic applications in oncology .
Preparation Methods
The synthesis of YXG-158 involves the design and creation of steroid analogues The synthetic route includes the incorporation of specific functional groups to achieve the desired biological activityReaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Chemical Reactions Analysis
YXG-158 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the steroid backbone.
Substitution: The imidazole and fluorobenzamide groups can undergo substitution reactions with other reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
YXG-158 has several scientific research applications, particularly in the field of oncology:
Chemistry: Used as a model compound for studying steroid analogues and their biological activities.
Biology: Investigated for its role in androgen receptor degradation and inhibition of cytochrome P450 17A1.
Medicine: Explored as a potential therapeutic agent for enzalutamide-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptors and cytochrome P450 enzymes
Mechanism of Action
YXG-158 exerts its effects through dual mechanisms:
Comparison with Similar Compounds
YXG-158 is unique due to its dual functionality as both an androgen receptor degrader and a cytochrome P450 17A1 inhibitor. Similar compounds include:
Abiraterone: Inhibits cytochrome P450 17A1 but does not degrade androgen receptors.
Enzalutamide: Acts as an androgen receptor antagonist but does not inhibit cytochrome P450 17A1.
Darolutamide: Another androgen receptor antagonist with a different mechanism of action compared to YXG-158
YXG-158 stands out due to its ability to target both androgen receptors and androgen synthesis pathways, making it a potent candidate for treating resistant forms of prostate cancer.
Properties
Molecular Formula |
C30H36FN3O |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C30H36FN3O/c1-19-17-34(18-32-19)27-11-10-25-24-9-6-21-16-23(33-28(35)20-4-7-22(31)8-5-20)12-14-29(21,2)26(24)13-15-30(25,27)3/h4-8,11,17-18,23-26H,9-10,12-16H2,1-3H3,(H,33,35)/t23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
JHVKBJJTUMIPIT-SUAVODKESA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=C(C=C6)F)C)C |
Canonical SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=C(C=C6)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)
![4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856555.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)


![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)
![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)
